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Compound of Interest

3,5-Dimethyl-4-
Compound Name:
isopropoxyphenylboronic acid

Cat. No.: B1340014

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance
(NMR) spectroscopy of 3,5-Dimethyl-4-isopropoxyphenylboronic acid. While specific
experimental data for this compound is not readily available in the reviewed literature, this
document outlines the expected spectral characteristics based on closely related analogs and
provides a comprehensive experimental protocol for its determination.

Data Presentation: Predicted 13C NMR Chemical
Shifts

Precise 13C NMR data for 3,5-Dimethyl-4-isopropoxyphenylboronic acid is not available in
the cited literature. However, by examining the data for structurally similar compounds, we can
predict the approximate chemical shifts. The following table summarizes the experimental 13C
NMR data for 3-isopropoxyphenylboronic acid and 3,5-dimethylphenol, which serve as valuable
reference points.
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Predicted Chemical

3-

Shift (6/ppm) for . .

Carbon Atom ) isopropoxyphenylb  3,5-dimethylphenol
) 3,5-Dimethyl-4- ) o )

Assighment ) oronic acid (in (in CDCI3)[2]

isopropoxyphenylb

. . DMSO-d6)[1]

oronic acid
C-B(OH)2 Not typically observed  Not detected
C-O ~155-158 157.2 155.0

_ 129.4,126.6, 121.1,
C-H (aromatic) ~115-130 122.6, 113.1
120.1, 118.3, 116.0

C-CHs (aromatic) ~138-140 - 139.5
-CH(CHs)2 ~69-71 69.4

-CH(CHs)2 ~21-23 22.2

Ar-CHs ~20-22 - 21.1

Note: The carbon atom attached to the boron atom is often not observed in 13C NMR spectra
due to quadrupolar relaxation.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of 3,5-Dimethyl-4-
isopropoxyphenylboronic acid with the carbon atoms numbered for clarity in spectral

assignment.
Caption: Molecular structure of 3,5-Dimethyl-4-isopropoxyphenylboronic acid.

Experimental Protocols

The following is a generalized experimental protocol for obtaining a 13C NMR spectrum of an

arylboronic acid.

3.1. Sample Preparation
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 Dissolution: Dissolve approximately 10-20 mg of the arylboronic acid sample in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or Methanol-d4). The choice of solvent
is crucial as boronic acids can form oligomers, which may lead to broad and poorly resolved
spectra. Deuterated methanol is often a good choice for minimizing these effects.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0.00 ppm).
3.2. NMR Spectrometer Setup

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion and sensitivity.[3]

e Probe Tuning: The NMR probe should be tuned to the 13C frequency.
e Acquisition Parameters:

o Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or
similar) should be used.

o Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to
cover the expected range of chemical shifts for carbon atoms in arylboronic acids.

o Acquisition Time: An acquisition time of 1-2 seconds is typical.

o Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate
relaxation of the carbon nuclei, especially for quaternary carbons.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 to 4096 or more) is usually required to achieve a good signal-to-noise ratio.

3.3. Data Processing

o Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a

spectrum using a Fourier transform.

e Phasing and Baseline Correction: The spectrum should be manually phased and the
baseline corrected to ensure accurate peak integration and chemical shift determination.
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» Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm. If an internal
standard is not used, the residual solvent peak can be used for referencing (e.g., CDCls at
77.16 ppm, DMSO-ds at 39.52 ppm).[4]

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of a 13C
NMR spectrum for an arylboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Technical Guide: 13C NMR of 3,5-Dimethyl-4-
isopropoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340014#13c-nmr-of-3-5-dimethyl-4-
isopropoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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